Product packaging for Fmoc-D-Val-OH(Cat. No.:CAS No. 84624-17-9)

Fmoc-D-Val-OH

Cat. No.: B557601
CAS No.: 84624-17-9
M. Wt: 339.4 g/mol
InChI Key: UGNIYGNGCNXHTR-GOSISDBHSA-N
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Description

Historical Context and Evolution of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

The chemical synthesis of peptides has been a persistent challenge for organic chemists, primarily due to the need to selectively protect the Nα-amino group of one amino acid while activating its carboxyl group for peptide bond formation. lgcstandards.compeptide-li.comresearchgate.net The development of peptide synthesis has been marked by continuous improvements in protecting group chemistry. peptide-li.comresearchgate.netpublish.csiro.au A significant breakthrough was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technique where the peptide chain is assembled step-by-step while attached to an insoluble resin support. lgcstandards.combeilstein-journals.org

Initially, SPPS predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group, which is removed by treatment with acid. americanpeptidesociety.org However, the Boc strategy had limitations, including the harsh acidic conditions required for deprotection (e.g., anhydrous hydrogen fluoride, HF) and a lack of complete orthogonality with side-chain protecting groups. nih.govaltabioscience.com In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a base-labile alternative for Nα protection in solution-phase synthesis. altabioscience.comnih.gov Subsequently, in the late 1970s, Eric Atherton and Bob Sheppard adapted Fmoc chemistry for solid-phase applications, representing a major advance in the field. lgcstandards.comnih.gov This new strategy quickly gained popularity, and by the mid-1990s, the vast majority of peptide synthesis laboratories had adopted the Fmoc approach due to its significant advantages over the traditional Boc method. nih.gov Today, Fmoc-SPPS is the predominant method for preparing synthetic peptides for research, therapeutic, and materials science applications. peptide-li.compublish.csiro.aunih.gov

A cornerstone of modern peptide synthesis is the concept of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. jocpr.comspringernature.com This principle is crucial for the controlled, stepwise assembly of complex peptides. researchgate.net In SPPS, two main protection schemes have been dominant: the Boc/benzyl (Bzl) strategy and the Fmoc/tert-butyl (tBu) strategy. researchgate.net

The earlier Boc/Bzl strategy relies on graduated acid lability. The temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based) and the resin linker require a much stronger acid, such as HF, for final cleavage. nih.govub.edu A key drawback of this approach is the lack of true orthogonality, as the repeated TFA treatments for Boc removal can lead to the gradual loss of some acid-labile side-chain protecting groups. nih.govaltabioscience.com

The advent of Fmoc chemistry established a truly orthogonal system. publish.csiro.aunih.gov In the Fmoc/tBu strategy, the Nα-Fmoc group is base-labile and removed with a mild base like piperidine (B6355638), while the side-chain protecting groups and the resin linker are acid-labile (cleaved by TFA). altabioscience.comiris-biotech.de This orthogonality ensures that the side-chain protection remains fully intact throughout the synthesis until the final deprotection step, preventing the formation of side-product peptides that can complicate purification. altabioscience.com The clear distinction between the chemical conditions for temporary and permanent protecting group removal makes the Fmoc/tBu strategy highly robust and versatile. publish.csiro.au

Strategy Nα-Protecting Group Nα-Deprotection Condition Side-Chain Protection Final Cleavage Condition Orthogonality
Fmoc/tBu Fmoc (Base-labile)20% Piperidine in DMF americanpeptidesociety.orggenscript.comtBu-based (Acid-labile) researchgate.netTFA altabioscience.comHigh (Orthogonal) publish.csiro.aunih.gov
Boc/Bzl Boc (Acid-labile)TFA americanpeptidesociety.orgBenzyl-based (Strong-acid labile)HF altabioscience.comPartial (Graduated Lability) nih.govaltabioscience.com

The widespread adoption of Fmoc chemistry is due to its numerous advantages over the preceding Boc-based methods, leading to more efficient and reliable synthesis of a wider range of peptides. lgcstandards.compublish.csiro.aunih.gov

A primary advantage of the Fmoc strategy is the use of mild, non-acidic conditions for the removal of the Nα-protecting group. americanpeptidesociety.orggenscript.com The Fmoc group is cleaved using a weak organic base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comgenscript.comwikipedia.org This deprotection occurs via a β-elimination mechanism. altabioscience.comnih.gov These conditions are significantly milder than the repetitive treatments with strong acids (TFA) required in Boc-SPPS and avoid the need for highly corrosive and hazardous reagents like liquid HF for final cleavage. altabioscience.com The gentler process minimizes the risk of side reactions and degradation of the growing peptide chain. americanpeptidesociety.org

The mild deprotection conditions of Fmoc-SPPS are particularly beneficial for the synthesis of peptides containing sensitive or modified amino acids. beilstein-journals.orgnih.gov Many important post-translational modifications (PTMs), such as phosphorylation and glycosylation, involve functional groups that are unstable under the harsh acidic conditions of Boc chemistry. nih.govaltabioscience.com The Fmoc/tBu strategy, with its reliance on mild base for deprotection and TFA for final cleavage, is compatible with the integrity of these delicate modifications. nih.govaltabioscience.com This has enabled routine synthetic access to a broad array of complex, modified peptides that are crucial for studying biological processes. nih.gov

Fmoc chemistry is exceptionally well-suited for automated peptide synthesis. beilstein-journals.orgamericanpeptidesociety.org The repetitive cycle of deprotection, washing, and coupling steps can be easily standardized and performed by robotic systems, ensuring high reproducibility and throughput. americanpeptidesociety.org A key feature that facilitates automation is the strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection. publish.csiro.aunih.gov This chromophore allows for real-time spectrophotometric monitoring of the deprotection step, ensuring the reaction goes to completion before the next amino acid is added. americanpeptidesociety.orgbachem.com This feedback mechanism, combined with the lack of highly corrosive reagents in the synthetic cycles, made the development of reliable automated peptide synthesizers straightforward, transforming peptide production in both academic and industrial settings. nih.govamericanpeptidesociety.org

Advantages of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Val-OH as a Chiral Building Block in Advanced Organic Synthesis

Beyond its applications in peptide chemistry, this compound serves as a valuable chiral building block in advanced organic synthesis. The inherent chirality of D-valine can be exploited to control the stereochemistry of newly formed chiral centers in a synthetic route.

Contribution to Stereochemical Control in Synthetic Pathways

In asymmetric synthesis, the use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a fundamental strategy for creating complex chiral molecules. This compound, being readily available in high enantiomeric purity, is an excellent candidate for this "chiral pool" approach. researchgate.netresearchgate.net

The well-defined stereocenter of D-valine can be used to direct the stereochemical outcome of subsequent reactions, either as a chiral auxiliary that is later removed or as an integral part of the final molecule. This level of control is crucial in the synthesis of pharmaceuticals and other bioactive compounds where the desired biological activity is often associated with a single enantiomer.

Applications in Non-Natural Amino Acid Incorporation

This compound can also serve as a versatile starting material for the synthesis of other, more complex, non-natural amino acids. The side chain and the backbone of D-valine can be chemically modified to introduce new functionalities while retaining the stereochemical integrity of the α-carbon. This allows for the creation of a diverse library of unnatural amino acids that can then be incorporated into peptides or used in other synthetic applications. nih.govnih.gov This approach expands the chemical space available to medicinal chemists and materials scientists, enabling the design of molecules with novel properties and functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B557601 Fmoc-D-Val-OH CAS No. 84624-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-17-9
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
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Synthetic Methodologies and Strategies Utilizing Fmoc D Val Oh

Fmoc Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Val-OH

Fmoc-SPPS is a widely adopted method for peptide synthesis due to the mild conditions required for both coupling and deprotection steps, which helps preserve the integrity of the growing peptide chain. The use of this compound in this methodology involves its efficient coupling to the resin-bound peptide and subsequent deprotection of the Fmoc group to allow for the addition of the next amino acid.

Coupling Efficiencies and Optimization in Fmoc SPPS

The successful incorporation of this compound into a peptide sequence relies on efficient coupling reactions. This process involves activating the carboxyl group of this compound to facilitate nucleophilic attack by the free amine on the solid support. Optimization is key to achieving high yields and minimizing side reactions, especially when dealing with sterically hindered or non-natural amino acids like D-Val.

A variety of coupling reagents and activators are employed to ensure efficient and racemization-free coupling of Fmoc-amino acids, including this compound. These reagents activate the carboxyl group, forming reactive intermediates that readily react with the free amine on the resin. Common activators include phosphonium (B103445) and aminium salts, often used in conjunction with additives.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium-based coupling reagent known for its speed and low epimerization rates, even with sterically hindered amino acids. It works effectively in conjunction with a tertiary base like DIPEA sigmaaldrich.com.

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : Similar to HATU, PyAOP is a potent coupling reagent, particularly effective for N-methyl amino acids and cyclization reactions sigmaaldrich.compeptide.com. It generates highly reactive active esters sigmaaldrich.com.

DIPCDI (N,N'-Diisopropylcarbodiimide) : Often used in combination with additives like HOBt or Oxyma Pure, DIPCDI is a carbodiimide (B86325) that activates the carboxyl group. Its urea (B33335) byproduct is soluble in common solvents, facilitating easier removal compared to DCC peptide.combachem.com.

HOBt (Hydroxybenzotriazole) : Frequently used as an additive with carbodiimides like DIC/DIPCDI, HOBt helps to increase coupling efficiency and suppress racemization bachem.comnih.gov.

The choice of coupling reagent can significantly impact the success of incorporating this compound, especially if the preceding amino acid or the resin linkage introduces steric challenges.

DMF (N,N-Dimethylformamide) : A widely used solvent due to its ability to effectively dissolve Fmoc-amino acids, swell resins, and facilitate both coupling and deprotection steps google.comgoogle.comresearchgate.net. However, DMF has environmental and health concerns google.comtandfonline.com.

NMP (N-Methyl-2-pyrrolidone) : Similar to DMF, NMP is a polar aprotic solvent commonly used in SPPS, offering good solubility for reagents and resin swelling google.comgoogle.comresearchgate.net.

While DMF and NMP are standard, research is ongoing to find greener alternatives that maintain high efficiency. Some studies suggest that solvent mixtures can be optimized for specific steps, with less polar solvents favoring coupling and more polar ones facilitating Fmoc removal chemrxiv.org.

Deprotection Strategies for the Fmoc Group

The removal of the Fmoc protecting group is a pivotal step in Fmoc SPPS, typically achieved using a secondary amine base. This deprotection exposes the N-terminus for the subsequent coupling of the next amino acid.

Fmoc deprotection is generally base-catalyzed, proceeding via an E1cB mechanism. The base abstracts a proton from the 9-fluorenylmethyl group, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate. This DBF is then scavenged by the base to prevent side reactions with the newly deprotected amine rsc.orgacs.org.

Piperidine (B6355638) : The most common reagent for Fmoc deprotection, typically used as a 20-50% solution in DMF genscript.comscielo.org.mxscholaris.caresearchgate.netiris-biotech.denih.gov. The kinetics of Fmoc removal with piperidine are well-studied; for Fmoc-Val, 20% piperidine in DMF can achieve >99% deprotection within 3 minutes rsc.orgresearchgate.net. The reaction rate is influenced by piperidine concentration and solvent polarity rsc.orgacs.orgresearchgate.net.

Piperazine (B1678402) and DBU : Combinations like 5% piperazine with 2% DBU in DMF have been shown to be faster than 20% piperidine, potentially reducing deletion sequences rsc.org. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that can accelerate deprotection acs.orgnih.gov.

Other Bases : Alternative bases like pyrrolidine, 4-methylpiperidine, morpholine, and TMG have also been investigated for Fmoc removal, with some showing comparable or improved kinetics and reduced side reactions acs.orgscielo.org.mxresearchgate.net.

The rate of Fmoc cleavage is dependent on the base concentration, solvent system, and temperature rsc.orgacs.org.

While Fmoc deprotection is generally efficient, certain side reactions can occur, particularly with specific amino acid sequences or under suboptimal conditions. These can lead to impurities that are difficult to remove.

Diketopiperazine (DKP) Formation : This side reaction involves the cyclization of the growing peptide chain, often initiated by the deprotected amine attacking the penultimate peptide bond. Secondary amino acids, like proline, are particularly prone to inducing DKP formation nih.goviris-biotech.deacs.orgacs.orgresearchgate.net. Strategies to minimize DKP formation include using dipeptide building blocks, employing resins with greater steric hindrance (e.g., 2-chlorotrityl chloride resin), or using alternative Fmoc removal reagents like 2% DBU/5% piperazine in NMP nih.govacs.org.

Minimizing Side Reactions during Deprotection (e.g., Diketopiperazine Formation, Aspartimide Formation)

Convergent Synthesis Approaches

Convergent synthesis strategies are highly valued in peptide chemistry for their efficiency in assembling large and complex peptide molecules. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a final stage to form the complete peptide chain. This compound is a valuable building block in such strategies, enabling the controlled synthesis of these intermediate peptide fragments.

The application of this compound in convergent synthesis is exemplified in the preparation of complex natural products like Kahalalide F and its analogues ub.edugoogle.com. In these instances, peptide fragments are synthesized separately, often utilizing solid-phase peptide synthesis (SPPS) for the individual segments, and then coupled in solution ub.eduacs.org. This method allows for the purification of intermediate fragments, thereby reducing the accumulation of impurities in the final product. The use of this compound in these fragment syntheses ensures the integrity of the D-valine residue and provides a reliable means for its incorporation into larger peptide structures ub.edugoogle.com. Fragment condensation strategies, where protected peptide fragments are assembled, are commonly adopted for the synthesis of long peptide sequences, offering advantages over linear synthesis in terms of yield and efficiency acs.org.

Synthesis of this compound Derivatives and Analogues

Beyond its direct use, this compound serves as a precursor for the synthesis of various derivatives and analogues, designed to impart specific properties or functionalities to the resulting peptides. These modifications are crucial for research applications, including structural studies, improved solubility, or the creation of specialized peptide architectures.

Modified Side Chain Derivatives

Modifications to the side chain of this compound can introduce novel properties into peptides. While the standard D-valine side chain is an isopropyl group, research into modified valine derivatives aims to alter steric bulk, polarity, or introduce reactive handles. For instance, the incorporation of pseudoproline dipeptides, which involve modified proline residues, can significantly improve peptide solubility and influence peptide backbone conformation, often facilitating fragment condensation reactions peptide.com. Although not a direct modification of the isopropyl group itself, the synthesis of analogues that mimic or interact with the valine side chain, or derivatives where the D-valine is replaced by a stereoisomer or analogue with a modified side chain while retaining Fmoc protection, are areas of active research. These modifications can be critical for overcoming challenges in peptide synthesis, such as aggregation or low solubility, and for fine-tuning peptide biological activity peptide.com.

Isotopically Labeled this compound for NMR Studies

Isotopically labeled this compound is an indispensable tool for structural and mechanistic investigations using Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating stable isotopes such as Carbon-13 (C) or Nitrogen-15 (N) into the this compound molecule, researchers can trace the fate of this amino acid within a peptide during synthesis or study its conformational dynamics and interactions in solution.

The synthesis of isotopically labeled this compound involves the use of isotopically enriched precursors during the chemical synthesis of the protected amino acid. For example, C-labeled this compound or N-labeled this compound can be prepared through multi-step synthetic routes starting from isotopically pure building blocks. These labeled compounds are then used in peptide synthesis, and the resulting labeled peptides are analyzed by NMR. This allows for detailed assignments of NMR signals, enabling the elucidation of peptide structure, folding, and binding interactions with high precision. For instance, C-labeled this compound is critical for studying the carbon backbone dynamics of peptides, while N-labeled variants are essential for tracking nitrogen atoms, particularly in peptide backbone amides and side chains. Deuterated versions (e.g., with deuterium, H) can also be synthesized to simplify NMR spectra or to study specific dynamic processes.

Advanced Applications of Fmoc D Val Oh in Biomolecular and Medicinal Research

Drug Discovery and Development

The unique properties conferred by D-valine make Fmoc-D-Val-OH a valuable asset in the field of drug discovery and development. The ability to create more stable and conformationally defined peptides has led to the design of numerous peptide-based therapeutic candidates.

The development of peptide-based drugs often faces challenges related to poor bioavailability and rapid degradation in the body. The incorporation of D-amino acids, such as D-valine using this compound, is a well-established strategy to address these issues. mit.eduabbexa.com By replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes less susceptible to proteolysis, leading to a longer duration of action.

A notable example is the development of an all-D-amino acid peptide, 101.10 (ritipenem), which acts as an allosteric modulator of the IL-1 receptor and has shown efficacy in models of preterm birth and oxygen-induced retinopathy. frontiersin.org The synthesis of this peptide and its analogs involves the use of Fmoc-protected D-amino acids, including this compound. frontiersin.org Furthermore, the conformational constraints imposed by D-valine can lead to peptides with higher receptor binding affinity and selectivity, which are crucial characteristics for effective and safe therapeutic agents. The synthesis of D-proteins for mirror-image phage display is another innovative approach that relies on Fmoc-D-amino acids to discover novel D-peptide ligands that are inherently resistant to proteolysis. nih.gov

Targeting Specific Biological Pathways

The design of peptide-based therapeutics often focuses on modulating specific biological pathways implicated in disease. mit.edu The incorporation of this compound is a key strategy in developing peptides that can effectively interact with and inhibit components of these pathways. The D-valine residue contributes to a peptide's conformational stability and resistance to proteolysis, which are critical for maintaining its specific three-dimensional structure required for high-affinity binding to biological targets such as receptors or enzymes. google.comnih.gov

Peptides containing D-amino acids, synthesized using precursors like this compound, are being investigated as inhibitors of protein-protein interactions (PPIs). uni-frankfurt.descispace.com These interactions are fundamental to many cellular processes, and their dysregulation is often linked to diseases like cancer. scispace.com By creating stable peptide mimetics of binding interfaces, researchers aim to disrupt pathological PPIs. For instance, cyclic peptides containing D-amino acids have been designed to target the interaction between cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and B7-1, a key checkpoint in immune regulation. scispace.comuni-muenchen.de While specific examples detailing the inhibition of a particular pathway by a peptide solely defined by its this compound content are intricate, the principle relies on the enhanced stability and defined conformation that this D-amino acid imparts, allowing the peptide to effectively interfere with its target pathway. google.commit.edu

Development of Antimicrobial Peptides (AMPs)

Antimicrobial resistance is a pressing global health issue, and antimicrobial peptides (AMPs) represent a promising class of therapeutics. google.com A significant challenge in the clinical development of natural L-amino acid based AMPs is their susceptibility to degradation by bacterial and host proteases. The introduction of D-amino acids, such as D-valine via this compound, is a widely adopted strategy to overcome this limitation. google.com

Research into the tridecaptin class of non-ribosomal antibacterial peptides, which target Gram-negative bacteria, has explored the impact of substituting specific amino acid residues. google.com In one study, a synthetic analogue of Oct-TriA₁, named Oct-TriA₂, was created where the native D-allo-isoleucine at position 12 was replaced with D-valine. google.com While Oct-TriA₁ was found to be two- to four-fold more active than the D-valine variant, the synthesis of the D-valine analogue is considerably more cost-effective, highlighting a practical consideration in drug development. google.com Another study on the antimicrobial peptide Ishipeptide A, isolated from nematophilic bacteria, reported a minimum inhibitory concentration (MIC) of 3.0 µM against Micrococcus luteus. The synthesis of its linear precursor involved the use of this compound. These examples underscore the utility of this compound in generating more stable and economically viable AMPs.

Antimicrobial Peptide Analogue Modification Target Organism Reported Activity/Finding Reference
Oct-TriA₂D-allo-Ile at position 12 replaced with D-ValGram-negative bacteriaTwo- to four-fold less active than parent compound (Oct-TriA₁), but more cost-effective to synthesize. google.com
Ishipeptide ALinear precursor synthesized using this compoundMicrococcus luteusThe natural macrocyclic peptide exhibited an MIC of 3.0 µM. The linear version was inactive.

Applications in Cancer Research

In cancer research, this compound is utilized to synthesize peptides and peptide-drug conjugates (PDCs) with improved therapeutic potential. mit.eduacs.org The inclusion of D-valine enhances metabolic stability, a critical attribute for anticancer agents that need to circulate in the bloodstream and reach tumor sites. google.com

Peptides designed to target specific receptors overexpressed on cancer cells, or components of the tumor microenvironment like extra domain B of fibronectin (EDB-FN), can serve as targeted delivery vehicles. acs.orgnih.gov For example, a cyclic peptide ligand targeting EDB-FN, [CTVRTSADC], was developed for prostate cancer applications. acs.org The synthesis of such complex peptides often involves the use of various protected amino acids, including D-isomers, to optimize stability and binding affinity. acs.orggoogle.com

Furthermore, this compound is a component in the synthesis of linkers for Antibody-Drug Conjugates (ADCs) and PDCs. mit.edu A widely used enzyme-cleavable linker is the valine-citrulline (Val-Cit) dipeptide. mit.edu This linker is stable in the bloodstream but is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, to release a potent cytotoxic drug. For instance, the ADC brentuximab vedotin utilizes a Val-Cit linker to deliver the cytotoxin monomethyl auristatin E (MMAE) to CD30-expressing lymphoma cells. mit.edu The synthesis of these linker-drug modules, such as mc-Val-Cit-PABC-MMAE, involves peptide coupling chemistry where protected amino acids like Fmoc-L-Valine are fundamental, and the principles extend to the use of D-amino acids for enhanced stability. mit.edu

Neuroscience Research: Neuropeptide Synthesis

In neuroscience, research into neurodegenerative diseases like Alzheimer's often involves studying the aggregation of peptides such as amyloid-beta (Aβ). One therapeutic strategy is to develop peptide-based inhibitors that can interfere with this aggregation process. However, for these inhibitors to be effective in vivo, they must be resistant to degradation by proteases in the brain and be able to cross the blood-brain barrier (BBB). unipd.it

The incorporation of D-amino acids is a key strategy to create these proteolytically stable peptides. A study focused on developing inhibitors of Aβ aggregation synthesized a library of peptides containing D-amino acids, including D-valine sourced from this compound, to enhance stability. These peptides were designed to interact with the hydrophobic core of the Aβ peptide to prevent its self-assembly into toxic aggregates.

The research demonstrated that peptides containing D-amino acids not only inhibited Aβ fibrillation by up to 80% but also showed significant neuroprotective effects in cell culture and possessed good biostability. Specifically, isothermal titration calorimetry (ITC) was used to measure the binding affinity of these inhibitory peptides to the Aβ42 peptide.

Peptide Designation Key D-Amino Acids Binding Affinity (Kₐ) to Aβ42 Inhibition of Aβ42 Aggregation (at 160 µM) Reference
NT-02D-Ala, D-Phe, D-Leu, D-Lys2.25 x 10⁶ M⁻¹~79%
NT-03D-Ala, D-Phe, D-Leu, D-Lys3.47 x 10⁶ M⁻¹~81%
NT-13D-Ala, D-Phe, D-Leu, D-Lys, D-Val1.42 x 10⁵ M⁻¹~80%

The successful synthesis and efficacy of these peptides underscore the importance of this compound in creating stable neuropeptide analogues for neuroscience research. nih.gov

Bioconjugation Strategies

Bioconjugation involves the linking of a peptide to another molecule, such as a fluorescent dye, a polymer like polyethylene (B3416737) glycol (PEG), or a drug molecule, to create a new construct with combined or enhanced properties. This compound is used in the synthesis of the peptide component of these conjugates, imparting stability to the final product. unipd.it

A common strategy involves conjugating peptides to polymers to improve their pharmacokinetic profiles. For example, peptides can be grown from a resin-bound polymer, or pre-synthesized peptides can be coupled to a polymer chain. The use of Fmoc chemistry is standard in the peptide synthesis portion of these strategies.

In the context of targeted drug delivery, peptides synthesized with this compound can be conjugated to cytotoxic drugs to form PDCs. acs.org This strategy often employs a linker that connects the peptide to the drug. acs.org These linkers can be designed to be stable in circulation and cleavable at the target site, for instance, by specific enzymes present in the tumor microenvironment. The Val-Cit dipeptide is a well-known example of a cathepsin-cleavable linker used in ADCs and PDCs. mit.edu The synthesis of these peptide-linker-drug constructs is a multi-step process involving the sequential coupling of protected amino acids, including potentially this compound for the peptide portion, and subsequent conjugation to the drug molecule. google.comacs.org

Self-Assembly and Supramolecular Chemistry of Fmoc-Amino Acid Derivatives

The field of supramolecular chemistry has seen significant interest in the self-assembly of small molecules into well-defined nanostructures. Fmoc-amino acids, including this compound, are a prominent class of building blocks for this purpose. The self-assembly process is driven by a combination of non-covalent interactions: π-π stacking of the aromatic fluorenyl groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions.

These interactions lead to the formation of hierarchical structures, often starting with the formation of nanofibers, which can then entangle to form a three-dimensional network characteristic of a hydrogel. Hydrogels are water-swollen networks that are of great interest for biomedical applications such as 3D cell culture and drug delivery due to their structural similarity to the extracellular matrix.

Formation of Self-Assembled Structures (e.g., Fibers, Hydrogels)

The specific morphology of the self-assembled structures formed by Fmoc-amino acids is highly dependent on factors such as the amino acid side chain, concentration, pH, temperature, and the solvent used. Research on Fmoc-dipeptides, such as Fmoc-phenylalanine-valine (Fmoc-FV), has shown that these molecules can self-assemble into nanofibrous hydrogels under physiological conditions.

Fmoc-Peptide Preparation Method Key Findings Resulting Structure Reference
Fmoc-Phenylalanine-Valine (Fmoc-FV)pH-titrationForms thermo-sensitive and shear-thinning hydrogel. Exhibits cell type-dependent biological activity.Entangled nanofibrous morphologies.
Fmoc-Dipeptides (various)pH switch or solvent switchSelf-assembly driven by β-sheet formation and π-π stacking. Can encapsulate cells and biochemical factors.Nanofibers, nanotubes, nanovesicles, hydrogels.

Mechanism of Self-Assembly

The conjugation of the Fmoc group to amino acids, including D-valine, can induce spontaneous self-assembly into ordered supramolecular structures, often resulting in the formation of hydrogels. nih.govacs.org This process is not driven by a single force but rather by a delicate balance of multiple non-covalent interactions. Research on Fmoc-amino acids and short peptides reveals that the primary driving forces are π-π stacking interactions between the planar fluorenyl groups of the Fmoc moiety. nih.govrsc.org

Table 1: Driving Forces in the Self-Assembly of Fmoc-Amino Acids

Intermolecular Force Contributing Moiety Role in Assembly
π-π Stacking Fluorenyl Group (Fmoc) Primary driving force for aggregation; promotes stacking of aromatic rings. nih.govrsc.org
Hydrogen Bonding Carboxyl & Amino Groups Directs the formation of ordered secondary structures like β-sheets. nih.govmdpi.com
Hydrophobic Interactions Alkyl Side Chain (Valine) & Fmoc Group Contributes to the removal of nonpolar surfaces from the aqueous environment, stabilizing the assembly. nih.govmdpi.com
Electrostatic Interactions Ionized Carboxyl Groups Can either promote or hinder assembly depending on pH and ionic strength. rsc.org

Potential for Hybrid Material Development

The self-assembling properties of Fmoc-amino acid derivatives serve as an excellent foundation for the development of advanced hybrid materials. The fibrillar networks formed during hydrogelation can act as a scaffold to incorporate other functional components, leading to materials with novel synergistic properties.

A notable example is the integration of graphene oxide (GO) into Fmoc-peptide hydrogels. mdpi.com Research has shown that GO can modulate the gelation process and enhance the viscoelastic properties of the resulting hybrid hydrogel. mdpi.com Furthermore, the conductive properties of polymers like polyaniline have been combined with Fmoc-peptide assemblies to create conductive biomaterials. mdpi.com These hybrid systems hold potential for applications in tissue engineering, biosensing, and as electrode coatings for detecting neurotransmitters like dopamine. mdpi.com The ability of this compound to contribute to these self-assembling scaffolds makes it a valuable component in the bottom-up fabrication of functional organic-inorganic hybrid materials. chemscene.com

Role in Advanced Spectroscopic Characterization of Biomolecules

This compound is instrumental not only in creating novel materials but also in facilitating the detailed structural analysis of peptides and proteins through various advanced spectroscopic techniques. Its primary role is as a precisely defined building block in peptide synthesis, enabling the creation of biomolecules tailored for specific analytical methods. chemimpex.com

NMR Spectroscopy in Structural Elucidation of Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in both solution and solid states. The principal role of this compound in this context is its use in Solid-Phase Peptide Synthesis (SPPS) to construct peptides for NMR analysis. sigmaaldrich.commarioschubert.ch By using Fmoc-protected amino acids, researchers can synthesize peptides with specific sequences, including those containing D-amino acids, which are known to induce specific structural turns or increase proteolytic stability. chemimpex.comjst.go.jp

Furthermore, SPPS using Fmoc chemistry allows for site-specific isotopic labeling (e.g., with ¹³C or ¹⁵N) of amino acid residues. sigmaaldrich.com This is crucial for advanced multi-dimensional NMR experiments that resolve individual atomic signals and allow for the calculation of structural restraints. sigmaaldrich.compnas.org The synthesis of such labeled peptides, facilitated by reagents like this compound, is a prerequisite for the detailed structural elucidation of complex peptides, including amyloid fibrils and membrane-associated peptides. sigmaaldrich.com

Mass Spectrometry for Peptide Characterization

Mass Spectrometry (MS) is an indispensable tool in peptide science for verifying the successful synthesis and purity of a target peptide. embrapa.br Following the completion of SPPS using building blocks like this compound, the synthesized peptide is cleaved from the solid support and analyzed. ejbiotechnology.info

MS analysis provides the precise molecular weight of the synthesized product. nih.gov This allows for unambiguous confirmation that the correct amino acid sequence has been produced and that the this compound residue was successfully incorporated. ejbiotechnology.infonih.gov It is a critical quality control step to identify any potential side products, deletions, or incomplete removal of protecting groups, ensuring that the peptide material used for further biological or material studies is of the highest possible purity. ejbiotechnology.info

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation)

Chiroptical spectroscopy techniques, which include Circular Dichroism (CD) and Optical Rotation (OR), are highly sensitive to the chiral nature and three-dimensional structure of molecules. creative-proteomics.comfrontiersin.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is particularly effective for analyzing the secondary structure of peptides (e.g., α-helices, β-sheets, and random coils). creative-proteomics.comunipi.it

For peptides synthesized using this compound, CD spectroscopy can be used to study the conformational changes that occur upon self-assembly. researchgate.net The formation of β-sheet-rich fibrils, a common morphology for self-assembling Fmoc-amino acids, gives rise to characteristic CD spectra. nih.gov Additionally, the aggregation process itself can be monitored, as the specific rotation of Fmoc-amino acid solutions has been observed to change significantly upon the formation of micelles or other aggregates. researchgate.net These techniques provide valuable insight into the supramolecular chirality and structural organization of the resulting nanomaterials.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure and environment. horiba.com For peptides and proteins, the Raman spectrum contains characteristic bands, such as the Amide I and Amide III bands, whose frequencies are correlated with the peptide backbone conformation and, therefore, its secondary structure. horiba.com

Peptides synthesized using this compound can be analyzed with Raman spectroscopy to characterize the structural properties of their self-assembled states. nih.govethz.ch By analyzing the positions of the amide bands, researchers can gain insights into the presence and nature of α-helical or β-sheet structures within the material. This provides complementary information to techniques like CD spectroscopy and is valuable for understanding the molecular-level organization within hydrogels or fibrillar networks. horiba.com

Table 2: Spectroscopic Techniques for Characterizing this compound Containing Peptides

Technique Role of this compound Information Obtained
NMR Spectroscopy Synthetic building block for creating specific and isotopically labeled peptides. sigmaaldrich.com 3D structure, peptide dynamics, intermolecular interactions. marioschubert.chpnas.org
Mass Spectrometry Component of the target peptide sequence to be verified. nih.gov Confirmation of molecular weight, sequence verification, purity assessment. ejbiotechnology.infonih.gov
Chiroptical Spectroscopy (CD/OR) Chiral building block and driver of self-assembly. researchgate.net Secondary structure (β-sheets), supramolecular chirality, monitoring of aggregation. nih.govresearchgate.net
Raman Spectroscopy Component of peptides whose assembled structure is under investigation. nih.gov Peptide backbone conformation, secondary structure characterization (Amide bands). horiba.com

Challenges and Future Directions in Fmoc D Val Oh Research

Overcoming Synthetic Challenges in Complex Peptide Architectures

The synthesis of peptides containing sterically hindered amino acids like D-Valine can be challenging, often leading to incomplete reactions and the formation of deletion sequences. The bulky isopropyl side group of valine can impede the approach of the incoming activated amino acid, slowing down the coupling reaction. This issue is exacerbated in solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a solid support, potentially creating a crowded environment.

One of the primary challenges is overcoming the steric hindrance at the N-terminus of the growing peptide chain after the deprotection of the Fmoc group. The subsequent coupling of the next Fmoc-protected amino acid can be inefficient, especially when coupling to a hindered residue like D-Valine. To address this, researchers have explored various strategies:

Extended Coupling Times and Double Coupling: A straightforward approach is to increase the reaction time for the coupling step or to perform the coupling reaction twice (double coupling) to ensure complete acylation of the free amine.

Use of Potent Activating Reagents: The choice of coupling reagent is critical. Reagents that form highly reactive activated esters can enhance the rate of peptide bond formation. For instance, the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure® has been shown to be effective in dissolving Fmoc-Val-OH and promoting efficient coupling. rsc.orgtandfonline.com

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling and deprotection steps in SPPS. nih.gov This technique has proven beneficial for the synthesis of "difficult sequences," including those containing sterically hindered residues. nih.gov The localized heating effect of microwaves can overcome the kinetic barriers associated with hindered couplings.

Another significant challenge is the tendency of hydrophobic peptides, particularly those containing multiple valine residues, to aggregate on the solid support. This aggregation can lead to poor solvation of the peptide chain, hindering reagent access and resulting in incomplete reactions. Strategies to mitigate on-resin aggregation include:

Chaotropic Agents: The addition of chaotropic salts or the use of "magic mixtures" of solvents can disrupt secondary structures and improve solvation.

Backbone Modifications: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt interchain hydrogen bonding, thereby preventing aggregation. nih.gov

Pseudoprolines: The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting regular secondary structures and improving synthetic outcomes.

Development of Novel Protecting Group and Coupling Reagent Chemistries

The standard Fmoc/tBu strategy in SPPS, while widely used, has limitations, particularly in the synthesis of complex peptides. researchgate.netiris-biotech.deamericanpeptidesociety.org The basic conditions required for Fmoc group removal can lead to side reactions like aspartimide formation. researchgate.net This has spurred the development of alternative protecting groups and more efficient coupling reagents.

Novel Protecting Groups:

Several alternatives to the Fmoc group have been explored to offer different deprotection conditions and potentially mitigate side reactions.

Protecting GroupAbbreviationDeprotection ConditionsKey Advantages
2-(4-Nitrophenylsulfonyl)ethoxycarbonylNsc1% DBU in DMF or 20% piperidine (B6355638)More base-stable than Fmoc, reducing premature deprotection. researchgate.net
1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonylBsmocMichael addition-based removalOffers an alternative deprotection mechanism. researchgate.netcreative-peptides.com
TetrachlorophthaloylTCP15% hydrazine (B178648) in DMFProvides an orthogonal protecting group strategy. researchgate.net
AllyloxycarbonylAllocPalladium catalysisAllows for selective deprotection in the presence of Fmoc and Boc groups. mdpi.com

These alternative protecting groups provide chemists with a broader toolbox for designing synthetic strategies, particularly for complex peptides where orthogonality is crucial.

Advanced Coupling Reagents:

The development of new coupling reagents is aimed at increasing reaction rates, suppressing racemization, and improving yields, especially for sterically hindered couplings involving residues like D-Valine.

Coupling ReagentAbbreviationKey Features
(3-(Diethylamino)propyl)phosphonic anhydrideDEPBTEffective for hindered couplings and reduces racemization. rsc.org
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA classic phosphonium-based reagent, though its use has declined due to the formation of a carcinogenic byproduct.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPA safer alternative to BOP with similar reactivity.
O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphateHATUA highly efficient uronium-based reagent, particularly effective for difficult couplings.
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPure®An additive used with carbodiimides that enhances coupling efficiency and suppresses racemization. ub.edu

The combination of these advanced reagents with optimized reaction conditions is crucial for the successful synthesis of peptides containing Fmoc-D-Val-OH.

Advancements in Purification and Analytical Techniques for D-Amino Acid Peptides

The purification and analysis of synthetic peptides containing D-amino acids present unique challenges due to the potential for diastereomer formation. The presence of even small amounts of an unwanted diastereomer can be difficult to remove and can have significant biological consequences. Therefore, robust analytical methods are essential to ensure the purity and correct stereochemistry of the final peptide product.

Purification Techniques:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for peptide purification. bachem.comgilson.com The separation is based on the hydrophobicity of the peptides. For diastereomeric peptides, the subtle differences in their three-dimensional structures can lead to different retention times on the RP-HPLC column, allowing for their separation. nih.govresearchgate.netdntb.gov.ua

Chromatographic MethodPrinciple of SeparationApplication for D-Amino Acid Peptides
Reversed-Phase HPLC (RP-HPLC)HydrophobicitySeparation of diastereomers based on differences in their overall hydrophobicity and interaction with the stationary phase. bachem.comnih.gov
Ion-Exchange Chromatography (IEX)Net chargeSeparation based on the charge of the peptide, which can be influenced by the presence and position of D-amino acids. gilson.com
Size-Exclusion Chromatography (SEC)Molecular sizePrimarily used for desalting or separating peptides of significantly different sizes.
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)Continuous chromatographyAn advanced technique that can improve yield and purity for large-scale peptide manufacturing. bachem.com

Analytical Techniques:

Ensuring the enantiomeric purity of peptides containing D-amino acids is critical. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. mdpi.comresearchgate.netchromatographyonline.com It is a direct method for assessing the enantiomeric purity of the amino acid building blocks and the final peptide.

Gas Chromatography (GC) on Chiral Columns: After hydrolysis of the peptide and derivatization of the resulting amino acids, GC on a chiral column can separate the D- and L-enantiomers, allowing for their quantification. researchgate.netcat-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the separation and identification of peptides and their impurities. nih.govmdpi.com Chiral LC-MS/MS methods have been developed for the rapid and accurate determination of amino acid chiral purity in peptides. nih.gov These methods often involve hydrolysis of the peptide in a deuterated acid to correct for any racemization that may occur during sample preparation. nih.gov

The development of these advanced purification and analytical techniques is crucial for ensuring the quality and stereochemical integrity of synthetic peptides containing this compound.

Expansion of Therapeutic Applications for D-Valine Containing Peptides

The incorporation of D-amino acids, such as D-Valine, into therapeutic peptides is a well-established strategy to enhance their pharmacological properties. nih.govrsc.orgnih.gov Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy. nih.gov The introduction of D-amino acids can significantly increase the resistance of peptides to enzymatic degradation, thereby prolonging their duration of action. rsc.orgbenthamdirect.com

D-Valine, with its hydrophobic and sterically bulky side chain, can influence not only the stability of a peptide but also its conformation and binding affinity to its target. The specific placement of a D-Valine residue within a peptide sequence can lead to the formation of unique secondary structures that may not be accessible to the corresponding all-L-peptide. This can result in peptides with improved target selectivity and reduced off-target effects.

Examples of therapeutic areas where D-Valine-containing peptides have shown promise include:

Antimicrobial Peptides: The development of antibiotic resistance is a major global health concern. D-amino acid-containing peptides are being explored as a new class of antimicrobial agents that are less susceptible to bacterial proteases.

Cancer Therapy: Peptides are being developed as targeting ligands to deliver cytotoxic drugs specifically to cancer cells. broadpharm.com The increased stability of D-amino acid-containing peptides makes them attractive candidates for this application.

Metabolic Diseases: Peptides play a crucial role in regulating metabolism. For example, analogs of glucagon-like peptide-1 (GLP-1) are used in the treatment of type 2 diabetes. broadpharm.com The incorporation of D-amino acids can lead to longer-acting and more potent therapies.

The rational design of D-Valine-containing peptides, aided by computational modeling and structural biology, is expected to lead to the development of new and improved peptide-based therapeutics with enhanced efficacy and safety profiles.

Exploration of this compound in Material Science and Nanotechnology

The self-assembly of small molecules into well-defined nanostructures is a rapidly growing field with applications in biomaterials, drug delivery, and nanotechnology. Fmoc-protected amino acids and dipeptides have emerged as versatile building blocks for the construction of such self-assembling systems. nih.govnih.govrsc.orgacs.org The Fmoc group, with its planar aromatic structure, can drive self-assembly through π-π stacking interactions, while the amino acid component provides opportunities for hydrogen bonding and other intermolecular interactions. acs.org

The incorporation of this compound into these self-assembling systems can have a profound impact on the resulting nanostructures. The chirality of the amino acid can influence the helicity and morphology of the self-assembled structures. For example, the use of D-amino acids can lead to the formation of left-handed helical structures, in contrast to the right-handed helices often observed with L-amino acids.

The steric bulk of the valine side chain can also play a crucial role in directing the self-assembly process. It can influence the packing of the molecules within the nanostructure, leading to the formation of different morphologies such as nanofibers, nanotubes, or hydrogels. benthamdirect.comnih.gov These self-assembled materials have a wide range of potential applications:

Hydrogels for Cell Culture and Tissue Engineering: The ability of some Fmoc-D-amino acid-containing peptides to form hydrogels makes them promising materials for three-dimensional cell culture and as scaffolds for tissue regeneration. benthamdirect.comnih.gov The biocompatibility and biodegradability of these materials are key advantages.

Drug Delivery Systems: The self-assembled nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling their controlled release. The incorporation of D-amino acids can enhance the stability of these delivery systems in a biological environment. nih.gov

Nanomaterials with Novel Properties: The precise control over the self-assembly process allows for the creation of nanomaterials with tailored optical, electronic, and mechanical properties.

Future research in this area will likely focus on the design of more complex self-assembling systems based on this compound and other D-amino acids, leading to the development of advanced functional materials with a wide range of applications in medicine and technology.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for incorporating Fmoc-D-Val-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically coupled to resin-bound peptides using carbodiimide activators like DIC or EDCl paired with HOBt/HOAt. For example, a 3:1 molar ratio of this compound to resin-bound amine (e.g., 3 equivalents of this compound per coupling step) ensures efficient acylation. Completion is verified via a negative ninhydrin test . Ultrasonic dissolution in DMSO (250 mg/mL) is recommended to enhance solubility before coupling .

Q. How should this compound be characterized to confirm identity and purity in academic research?

  • Methodological Answer : Analytical methods include:

  • HPLC : Assess purity (>99.5% per Certificate of Analysis) using a C18 column with UV detection at 265 nm (Fmoc absorption band) .
  • Mass Spectrometry (MS) : Confirm molecular weight (339.4 g/mol) via ESI-MS or MALDI-TOF .
  • Chiral Analysis : Use chiral HPLC or polarimetry to verify the D-configuration, critical for peptide stereochemistry .

Advanced Research Questions

Q. How does the D-configuration of valine impact peptide secondary structure and biological activity?

  • Methodological Answer : The D-configuration introduces conformational constraints, altering peptide backbone geometry. For example, D-amino acids like this compound are used in Grb2-SH2 domain antagonists to enhance protease resistance and binding specificity. Circular dichroism (CD) and NMR studies are recommended to analyze structural perturbations .

Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer :

  • Double Coupling : Repeat coupling steps with fresh reagents to overcome steric hindrance.
  • Ultrasonic Agitation : Improve solubility and diffusion of this compound in DMSO .
  • Elevated Temperatures : Perform couplings at 30–40°C to enhance reaction kinetics (ensure resin stability).
  • Alternative Activators : Use HOAt instead of HOBt for superior activation in challenging sequences .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and quantitative NMR (qNMR)?

  • Methodological Answer : Discrepancies may arise from residual solvents (e.g., DMSO) or hygroscopicity. To resolve:

  • Dry Sample Preparation : Lyophilize this compound before qNMR to minimize water/solvent interference.
  • Cross-Validation : Compare results with orthogonal methods like elemental analysis or mass balance calculations. Adjust HPLC gradients to detect low-level impurities .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : While suppliers recommend RT storage for short-term use , long-term stability (≥1 year) requires desiccation at 2–8°C to prevent Fmoc-group cleavage via moisture-induced hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways and establish shelf-life .

Data Contradiction Analysis

Q. Why do some studies report this compound solubility in DMSO as 250 mg/mL, while others observe precipitation?

  • Methodological Answer : Variability arises from batch-specific crystallinity or residual solvents. Pre-sonication (30 min at 40 kHz) ensures complete dissolution. If precipitation occurs, add 1–5% (v/v) diethylamine to deprotonate the carboxyl group, enhancing solubility .

Q. How to address conflicting reports on the enantiomeric purity of commercial this compound batches?

  • Methodological Answer : Use chiral GC-MS or Marfey’s reagent to quantify D/L enantiomer ratios. Discrepancies may stem from synthetic routes (e.g., racemization during Fmoc protection). Source batches with enantiomeric excess (ee) ≥99% via vendor-specific QC data (e.g., ChemWhat or Kanto Reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.